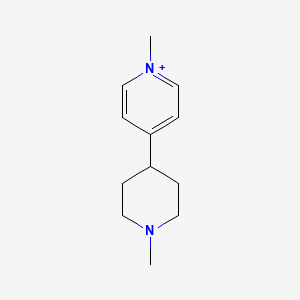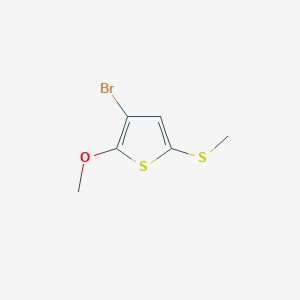
Pentan-3-yl (3,5-dichloro-4-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentan-3-yl (3,5-dichloro-4-methoxyphenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamate group attached to a pentan-3-yl chain and a 3,5-dichloro-4-methoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentan-3-yl (3,5-dichloro-4-methoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-methoxyphenol with pentan-3-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Pentan-3-yl (3,5-dichloro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted carbamates or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Pentan-3-yl (3,5-dichloro-4-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and polymers.
Wirkmechanismus
The mechanism of action of Pentan-3-yl (3,5-dichloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The aromatic ring may also participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (3,5-dichloro-4-methoxyphenyl)carbamate
- Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate
- Butyl (3,5-dichloro-4-methoxyphenyl)carbamate
Uniqueness
Pentan-3-yl (3,5-dichloro-4-methoxyphenyl)carbamate is unique due to its specific alkyl chain length and substitution pattern on the aromatic ring. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
84970-54-7 |
|---|---|
Molekularformel |
C13H17Cl2NO3 |
Molekulargewicht |
306.18 g/mol |
IUPAC-Name |
pentan-3-yl N-(3,5-dichloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C13H17Cl2NO3/c1-4-9(5-2)19-13(17)16-8-6-10(14)12(18-3)11(15)7-8/h6-7,9H,4-5H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
TWVHAKFUWLOFIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)OC(=O)NC1=CC(=C(C(=C1)Cl)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


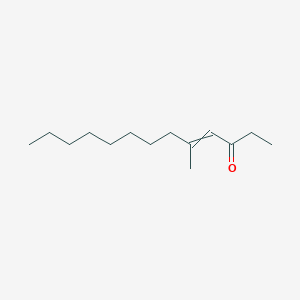
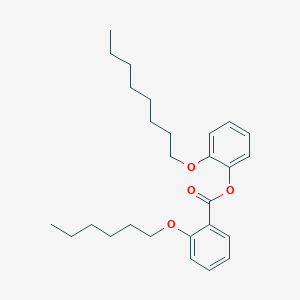
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
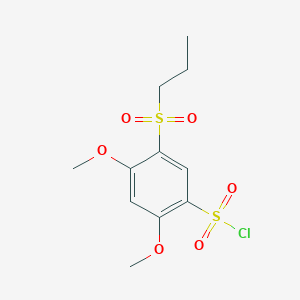
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
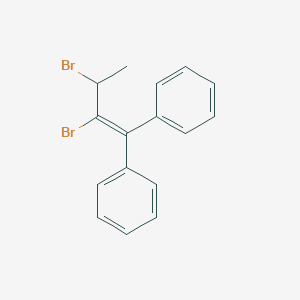
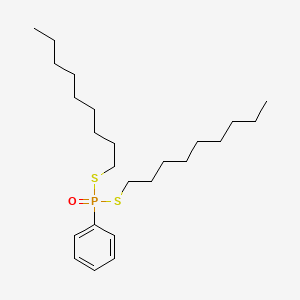
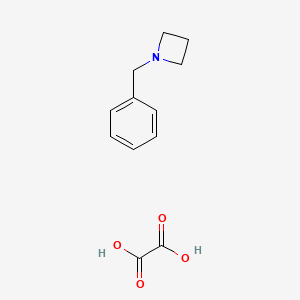
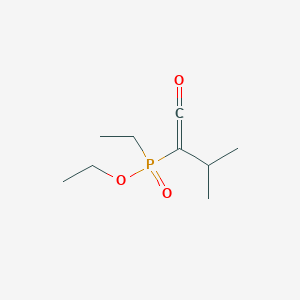
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
phosphanium bromide](/img/structure/B14406416.png)

